molecular formula C9H10F2S B3112402 (4-(1,1-Difluoroethyl)phenyl)methanethiol CAS No. 1892805-43-4

(4-(1,1-Difluoroethyl)phenyl)methanethiol

Cat. No.: B3112402
CAS No.: 1892805-43-4
M. Wt: 188.24 g/mol
InChI Key: CZHFABOGNGSOOS-UHFFFAOYSA-N
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Description

(4-(1,1-Difluoroethyl)phenyl)methanethiol is an organic compound characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(1,1-difluoroethyl)benzyl alcohol with thiolating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of (4-(1,1-Difluoroethyl)phenyl)methanethiol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-Difluoroethyl)phenyl)methanethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(1,1-Difluoroethyl)phenyl)methanethiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(1,1-Difluoroethyl)phenyl)methanethiol involves its interaction with molecular targets through its thiol and difluoroethyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include nucleophilic substitution and redox reactions, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (4-(1,1-Difluoroethyl)phenyl)methanol
  • (4-(1,1-Difluoroethyl)phenyl)ethanol
  • (4-(1,1-Difluoroethyl)phenyl)acetic acid

Uniqueness

(4-(1,1-Difluoroethyl)phenyl)methanethiol is unique due to the presence of both a difluoroethyl group and a methanethiol group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these functional groups .

Properties

IUPAC Name

[4-(1,1-difluoroethyl)phenyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2S/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHFABOGNGSOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CS)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(1,1-Difluoroethyl)phenyl)methanethiol
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Reactant of Route 6
(4-(1,1-Difluoroethyl)phenyl)methanethiol

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